molecular formula C6H11N3O B1528349 4-(azidomethyl)tetrahydro-2H-pyran CAS No. 1035490-93-7

4-(azidomethyl)tetrahydro-2H-pyran

Cat. No. B1528349
CAS RN: 1035490-93-7
M. Wt: 141.17 g/mol
InChI Key: FQQHKBMWMVXVCB-UHFFFAOYSA-N
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Description

“4-(azidomethyl)tetrahydro-2H-pyran” is a chemical compound . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of pyran derivatives has been a topic of interest in the field of synthetic chemistry. A common approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its parent compound, tetrahydropyran. In the gas phase, tetrahydropyran exists in its lowest energy C_s symmetry chair conformation . The addition of the azidomethyl group at the 4th position would modify this structure.


Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “this compound”, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its parent compound, tetrahydropyran. Tetrahydropyran is a colorless volatile liquid with a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydropyrans

    Various derivatives of tetrahydro-2H-pyran, similar to 4-(azidomethyl)tetrahydro-2H-pyran, have been synthesized for a range of applications. For instance, (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones were created via oxidative carbon-hydrogen bond activation reactions. These compounds, once synthesized, were further modified using click chemistry, demonstrating the versatility of tetrahydropyrans in chemical synthesis (Zaware et al., 2011).

  • Structural Analysis and Reactivity

    In another study, the reaction of certain tetrahydropyran derivatives with iodine was explored, resulting in various iodine-substituted compounds. These reactions, along with NMR and molecular weight analyses, provide insights into the structural and reactive properties of tetrahydropyran compounds (Singh et al., 2001).

Catalytic Applications

  • Molecular Sieve-Supported Zinc Catalyst: In a study focusing on the synthesis of pentasubstituted 4H-pyrans, a molecular sieve modified with zinc(II) was used as a heterogeneous catalyst. This demonstrates the potential use of tetrahydropyran derivatives in catalysis, offering advantages like better yield, shorter reaction time, and mild conditions (Magyar & Hell, 2018).

Medicinal Chemistry

  • Synthesis of Biological Compounds: Tetrahydropyran derivatives have been utilized in the synthesis of biologically active compounds. For example, the synthesis of trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones showed inhibitory activity against the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterogenesis. This highlights the potential of tetrahydropyran derivatives in developing pharmaceuticals (Prugh et al., 1990).

Advanced Materials and Optics

  • Nonlinear Optical Chromophores: Symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran, akin to this compound, have been synthesized with notable nonlinear optical properties and thermal decomposition temperatures. Such compounds find applications in advanced materials and optics (Moylan et al., 1996).

Future Directions

The future directions in the research of “4-(azidomethyl)tetrahydro-2H-pyran” and its derivatives could involve exploring their potential applications in various fields such as drug synthesis . Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .

properties

IUPAC Name

4-(azidomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQHKBMWMVXVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-(Iodomethyl)tetrahydro-2H-pyran (4.76 g, 21.1 mmol) was dissolved in dimethyl sulfoxide (25 mL). Sodium azide (2.70 g, 41.5 mmol) was added and the mixture was stirred at ambient temperature overnight. The resulting slurry was diluted with diethyl ether and washed with water. The organic layer was concentrated under reduced pressure to afford the title compound. The product was used directly in subsequent reactions without characterization.
Quantity
4.76 g
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reactant
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25 mL
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solvent
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2.7 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a 25 mL round bottom flask is placed (tetrahydro-2H-pyran-4-yl)methanol (350 mg, 3 mmol), followed by dichloromethane (DCM, 15 mL). The solution is cooled to 0° C. and is then treated with methanesulfonyl chloride (0.24 mL, 3.15 mmol) and triethylamine (0.88 mL, 6.3 mmol). The reaction is complete after 30 min. and is then quenched with water and diluted with DCM (10 mL). The layers are then partitioned, and the aqueous layer is extracted with DCM (3×10 mL). The combined organics are dried over Na2SO4, filtered and concentrated. The crude mesylate is then dissolved in DMF (10 mL), to which sodium azide (410 mg, 6.3 mmol) is added and then heated to 75° C. for 4 h. The reaction is then cooled to room temperature, quenched with water (10 mL) and extracted with diethyl ether (3×20 mL). The combined organics are then washed with water (3×10 mL), dried over MgSO4, filtered, and concentrated to give 4-(azidomethyl)-tetrahydro-2H-pyran as a colorless liquid. 1H NMR (CDCl3, 400 MHz) δ 4.01-3.97 (m, 2H), 3.39 (td, J=11.9, 2.1 Hz, 2H), 3.18 (d, J=6.8 Hz, 2H), 1.86-1.75 (m, 1H), 1.67-1.64 (m, 2H), 1.40-1.29 (m, 2H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
410 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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